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molecular formula C8H5ClFN B1362056 2-Chloro-4-fluorophenylacetonitrile CAS No. 75279-56-0

2-Chloro-4-fluorophenylacetonitrile

Cat. No. B1362056
M. Wt: 169.58 g/mol
InChI Key: GSMCLMKFBYLWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09107412B2

Procedure details

A suspension of dry, solid sodium ethoxide (Aldrich, 10.2 g, 150 mmol) in a mixture of xylenes (60 mL) and anhydrous ethanol (25 mL) was stirred at 70° C., and a solution of 2-chloro-4-fluorobenzeneacetonitrile (16.96 g, 100 mmol) in a mixture of ethyl acetate (30 mL) and ethanol (5 mL) was added dropwise to the hot reaction mixture over 20 minutes. The reaction mixture was heated at 75-78° C. for 3 h and then allowed to cool. Water (50 mL) was added to dissolve solids. The mixture was extracted once with ethyl acetate, and the extract was discarded. The aqueous phase was acidified to pH 2 by addition of 1 N aqueous hydrochloric acid, and then extracted with ethyl acetate (50 mL). The ethyl acetate phase was dried (MgSO4) and evaporated to provide the intermediate product α-acetyl-2-chloro-4-fluorobenzeneacetonitrile as a solid (14.8 g).
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
16.96 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[Cl:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[CH2:13][C:14]#[N:15].O>C(OCC)(=O)C.C(O)C>[C:2]([CH:13]([C:7]1[CH:8]=[CH:9][C:10]([F:12])=[CH:11][C:6]=1[Cl:5])[C:14]#[N:15])(=[O:1])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
xylenes
Quantity
60 mL
Type
solvent
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
16.96 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)CC#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension
CUSTOM
Type
CUSTOM
Details
of dry
ADDITION
Type
ADDITION
Details
was added dropwise to the hot reaction mixture over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 75-78° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve solids
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted once with ethyl acetate
ADDITION
Type
ADDITION
Details
The aqueous phase was acidified to pH 2 by addition of 1 N aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C#N)C1=C(C=C(C=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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